![molecular formula C13H20N2O B1345297 [2-(4-甲基-1,4-二氮杂环-1-基)苯基]甲醇 CAS No. 915707-55-0](/img/structure/B1345297.png)

[2-(4-甲基-1,4-二氮杂环-1-基)苯基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

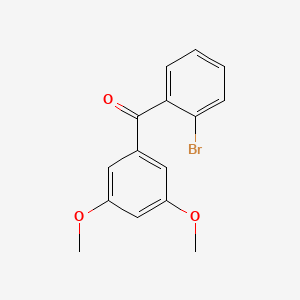

The compound “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with diazepine rings, which are seven-membered heterocycles containing two nitrogen atoms. These compounds are of interest due to their potential pharmacological activities, such as anxiolytic properties .

Synthesis Analysis

The synthesis of related diazepine derivatives is described in the first paper, where a two-step synthesis is employed. Initially, a condensation reaction of 2,3-diaminopyridine with benzoylacetone is performed, followed by a cyclization reaction with various substituted benzaldehydes to form the seven-membered diazepine ring . Although the exact synthesis of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

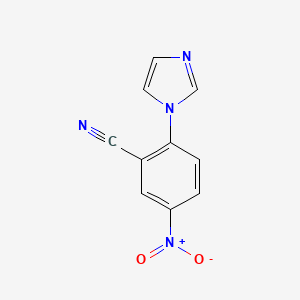

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered ring containing two nitrogen atoms. The diversity in molecular structure is achieved by introducing different substituents on the benzaldehyde used in the final cyclization step . The specific molecular structure of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” would include a diazepan ring attached to a phenyl group with a methanol substituent, but the exact position of these groups is not provided in the papers.

Chemical Reactions Analysis

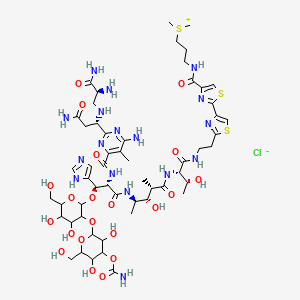

The second paper discusses the reactivity of a diazepine derivative with methanol. It describes the addition of a methanol molecule to the C=C bond of the diazepine ring, resulting in a tetrahydro derivative . This indicates that diazepine rings can undergo reactions with alcohols, such as methanol, which could be relevant for the functionalization of the “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” are not directly reported in the papers, the properties of similar diazepine compounds can provide some insights. The presence of a diazepine ring can influence the compound's solubility, boiling point, and stability. The substituents on the ring, such as a methanol group, can further affect these properties. The anxiolytic activity observed in some diazepine derivatives suggests potential interactions with biological targets, which could be influenced by the compound's physical and chemical characteristics .

科学研究应用

Neuropharmacological Research

Scientific Field

Material Science

Scientific Field

Chemical Biology

Scientific Field

Catalysis

Scientific Field

Environmental Chemistry

Scientific Field

Computational Chemistry

Scientific Field

Antimicrobial Agents

Scientific Field

Anti-Infective Agents

Scientific Field

- Identification of compounds with significant anti-infective activities, offering a pathway for new drug development .

Anti-Tubercular Activity

Scientific Field

- Some synthesized compounds exhibit activity against Mycobacterium tuberculosis, suggesting potential for further exploration in tuberculosis treatment .

Anti-Cancer Research

Scientific Field

- Discovery of derivatives with cytotoxic effects against certain cancer cell lines, indicating possible therapeutic applications .

Anti-Viral Research

Scientific Field

- Some derivatives show inhibitory activity against specific viruses, warranting further investigation into their potential as anti-viral drugs .

Chemical Biology and Drug Design

Scientific Field

安全和危害

Safety information for “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” indicates that it may be dangerous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also important to provide appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-7-4-8-15(10-9-14)13-6-3-2-5-12(13)11-16/h2-3,5-6,16H,4,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBDLMFCIKDQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640324 |

Source

|

| Record name | [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |

CAS RN |

915707-55-0 |

Source

|

| Record name | [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)